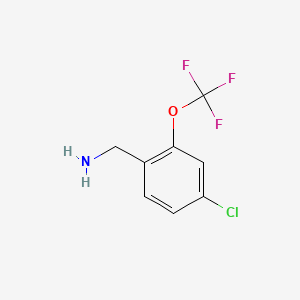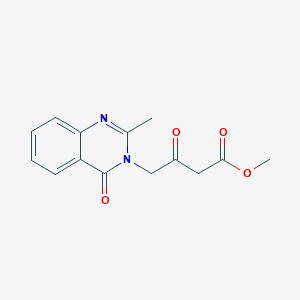
5-(5-Bromopyridin-3-yl)cyclohexane-1,3-dione
Overview
Description
5-(5-Bromopyridin-3-yl)cyclohexane-1,3-dione is a chemical compound with the molecular formula C11H10BrNO2 It is characterized by a brominated pyridine ring attached to a cyclohexane-1,3-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Bromopyridin-3-yl)cyclohexane-1,3-dione typically involves the following steps:
Bromination of Pyridine: The starting material, 3-pyridine, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Formation of Cyclohexane-1,3-dione: Cyclohexane-1,3-dione can be synthesized via the oxidation of cyclohexanone using an oxidizing agent such as potassium permanganate or chromium trioxide.
Coupling Reaction: The brominated pyridine is then coupled with cyclohexane-1,3-dione using a base such as sodium hydride or potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexane ring, leading to the formation of diketone derivatives.
Reduction: Reduction reactions can target the bromine atom or the carbonyl groups, resulting in debromination or the formation of alcohols.
Substitution: The bromine atom in the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide, sodium thiolate, or primary amines in polar solvents such as ethanol or acetonitrile.
Major Products
Oxidation: Diketone derivatives.
Reduction: Alcohols or debrominated compounds.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-(5-Bromopyridin-3-yl)cyclohexane-1,3-dione is used as a building block for the synthesis of more complex molecules. Its brominated pyridine ring makes it a versatile intermediate for creating heterocyclic compounds.
Biology
In biological research, this compound can be used to study the effects of brominated pyridine derivatives on biological systems. It may serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. These derivatives may exhibit activity against various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(5-Bromopyridin-3-yl)cyclohexane-1,3-dione depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom in the pyridine ring can enhance the compound’s binding affinity to certain biological targets, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(5-Chloropyridin-3-yl)cyclohexane-1,3-dione: Similar structure but with a chlorine atom instead of bromine.
5-(5-Fluoropyridin-3-yl)cyclohexane-1,3-dione: Contains a fluorine atom instead of bromine.
5-(5-Iodopyridin-3-yl)cyclohexane-1,3-dione: Contains an iodine atom instead of bromine.
Uniqueness
5-(5-Bromopyridin-3-yl)cyclohexane-1,3-dione is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. Bromine’s size and electronegativity can affect the compound’s chemical and biological properties, making it distinct from its halogenated analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
5-(5-bromopyridin-3-yl)cyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c12-9-1-8(5-13-6-9)7-2-10(14)4-11(15)3-7/h1,5-7H,2-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKEKNDQRLLEKBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)CC1=O)C2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,4R,5R)-3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B1394244.png)
![2,6-Dimethylbenzo[d]thiazol-5-amine](/img/structure/B1394246.png)


![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1394250.png)


![2-tert-Butyl-9-hydroxy-7,8-dihydro-5H-1,4,6,9a-tetraaza-cyclopenta[b]naphthalene-6-carboxylic acid tert-butyl ester](/img/structure/B1394254.png)
![1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B1394257.png)


![(S)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B1394263.png)

